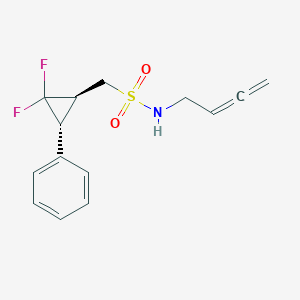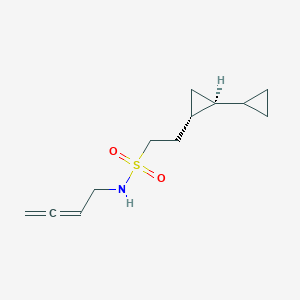
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic benefits. This compound is also known as BDBS and belongs to the class of sulfonamide compounds.
Mechanism of Action
The exact mechanism of action of 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. However, one of the limitations is that the compound is not readily available and requires a complex synthesis process.
Future Directions
There are several future directions for research on 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide. One area of interest is to investigate its potential as a treatment for various types of cancer. Another area of interest is to further understand its mechanism of action and identify potential targets for drug development. Additionally, research can be conducted to optimize the synthesis process and improve the availability of the compound for research and clinical use.
In conclusion, this compound is a promising compound with potential therapeutic benefits. It has been extensively studied for its antitumor and anti-inflammatory activities. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide involves a multistep process. The first step involves the reaction of 3-bromo-2,4-difluorobenzenesulfonyl chloride with cyclobutanone to form 3-bromo-2,4-difluoro-N-(cyclobutyl)benzenesulfonamide. This intermediate is then reacted with sodium hydroxide to form this compound.
Scientific Research Applications
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide has been extensively studied for its potential therapeutic benefits. It has been found to have antitumor activity and is being investigated as a potential treatment for various types of cancer. It has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
3-bromo-2,4-difluoro-N-(3-hydroxycyclobutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-9-7(12)1-2-8(10(9)13)18(16,17)14-5-3-6(15)4-5/h1-2,5-6,14-15H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQWVFYLZGWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NS(=O)(=O)C2=C(C(=C(C=C2)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-2-(4-chloro-3-nitrophenyl)ethanone](/img/structure/B7345321.png)

![4-methyl-2-methylidene-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pentanamide](/img/structure/B7345335.png)
![(5R,7R)-7-(difluoromethyl)-5-methyl-N-(2-oxoazepan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345337.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![oxolan-3-yl N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]carbamate](/img/structure/B7345364.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)

![1-(2,1,3-benzothiadiazol-4-yl)-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345379.png)

![Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate](/img/structure/B7345389.png)
![3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345401.png)
![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345406.png)
![ethyl (1R,2R)-2-(2-oxa-7-azaspiro[4.4]nonan-7-ylsulfonylmethyl)cyclopropane-1-carboxylate](/img/structure/B7345408.png)